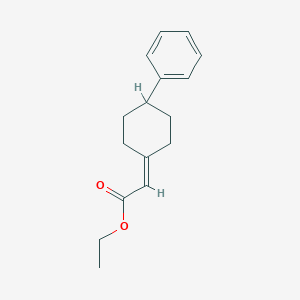

Ethyl 2-(4-phenylcyclohexylidene)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylcyclohexylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGYQEFGRNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472917 | |

| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115880-04-1 | |

| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(4-phenylcyclohexylidene)acetate (CAS: 115880-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-phenylcyclohexylidene)acetate is an organic compound with the CAS number 115880-04-1. Structurally, it features a phenyl-substituted cyclohexylidene ring attached to an ethyl acetate group. This molecule serves as a versatile intermediate in organic synthesis and holds potential as a scaffold for the development of novel therapeutic agents. Its structural motifs suggest possible applications in areas such as anti-inflammatory and metabolic disease research. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the potential biological activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Ethyl 2-(4-phenylcyclohexylidene)acetate is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 115880-04-1 |

| Molecular Formula | C₁₆H₂₀O₂ |

| Molecular Weight | 244.33 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator (2-8 °C) |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and benzene. |

| InChI Key | PESXGYQEFGRNJR-UHFFFAOYSA-N |

Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

The primary synthetic route to Ethyl 2-(4-phenylcyclohexylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, 4-phenylcyclohexanone. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable (E)-alkene.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a general procedure for the Horner-Wadsworth-Emmons reaction and is applicable for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate.[1]

Materials:

-

4-Phenylcyclohexanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 50% dispersion in mineral oil

-

Dry benzene or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for organic synthesis (three-necked flask, stirrer, thermometer, condenser, dropping funnel)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of the Ylide:

-

In a dry, three-necked flask purged with an inert gas, add a 50% dispersion of sodium hydride in mineral oil.

-

Add dry benzene or THF to the flask.

-

While stirring, add triethyl phosphonoacetate dropwise to the mixture. Maintain the temperature between 30-35°C, using a cooling bath if necessary. Hydrogen gas will be evolved vigorously.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the phosphonate ylide.

-

-

Reaction with Ketone:

-

To the solution of the ylide, add 4-phenylcyclohexanone dropwise. Maintain the temperature between 20-30°C using an ice bath.

-

A gummy precipitate of sodium diethyl phosphate will form.

-

After the addition is complete, heat the mixture to 60-65°C for 15 minutes with stirring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 15-20°C.

-

Decant the supernatant from the precipitate.

-

Wash the precipitate with several portions of hot benzene, decanting the solvent each time.

-

Combine the initial supernatant and the benzene washes.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Logical Workflow for Synthesis and Purification

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.

-

Vinylic proton: Singlet around 5.8 ppm.

-

Ethyl group (CH₂): Quartet around 4.1 ppm.

-

Ethyl group (CH₃): Triplet around 1.2 ppm.

-

Cyclohexyl protons: A series of multiplets in the range of 1.5-3.0 ppm.

¹³C NMR:

-

Carbonyl carbon: Peak around 166 ppm.

-

Aromatic carbons: Peaks between 125-145 ppm.

-

Vinylic carbons: Peaks around 115 ppm and 160 ppm.

-

Ethyl group carbons: Peaks around 60 ppm (-CH₂-) and 14 ppm (-CH₃).

-

Cyclohexyl carbons: Peaks in the range of 25-45 ppm.

IR Spectroscopy:

-

C=O stretch (ester): Strong absorption band around 1715-1730 cm⁻¹.

-

C=C stretch (alkene): Absorption band around 1640-1650 cm⁻¹.

-

C-O stretch (ester): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of Ethyl 2-(4-phenylcyclohexylidene)acetate is limited in publicly accessible literature. However, the structural class of phenylcyclohexyl acetic acid derivatives has been investigated for various therapeutic applications.

A study on aminobenzimidazole derivatives incorporating a phenylcyclohexyl acetic acid group identified these compounds as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1).[2] DGAT-1 is a key enzyme in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes.[2] Compound 5k from this study, which shares the phenylcyclohexyl acetic acid moiety, demonstrated submicromolar inhibitory activity against DGAT-1 and showed in vivo efficacy in a diet-induced obesity mouse model.[2]

Potential Signaling Pathway: DGAT-1 Inhibition

The inhibition of DGAT-1 by compounds containing a phenylcyclohexyl acetic acid scaffold suggests a potential mechanism of action for Ethyl 2-(4-phenylcyclohexylidene)acetate, should it or its hydrolyzed acid form possess similar activity.

Conclusion

Ethyl 2-(4-phenylcyclohexylidene)acetate is a readily synthesizable organic compound with potential for further chemical elaboration. While direct biological data is scarce, the activity of structurally related compounds suggests that this molecule and its derivatives could be promising leads in the development of new therapeutics, particularly for metabolic disorders. Further research is warranted to fully explore the biological profile of this compound and its potential applications in drug discovery.

References

The Structure Elucidation of Ethyl 2-(4-phenylcyclohexylidene)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-(4-phenylcyclohexylidene)acetate, a key intermediate in the synthesis of various organic molecules. The following sections detail the proposed synthetic pathway and the analytical techniques required for its structural confirmation, based on established chemical principles and data from analogous compounds.

Synthesis and Purification

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate is most effectively achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Ylide:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triethyl phosphonoacetate (1.1 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.

-

-

Reaction with 4-Phenylcyclohexanone:

-

A solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the prepared ylide solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 2-(4-phenylcyclohexylidene)acetate as a pure product.

-

The logical workflow for this synthesis is depicted in the following diagram:

Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target molecule.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Analysis: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode.

Expected Data:

The expected molecular formula for Ethyl 2-(4-phenylcyclohexylidene)acetate is C₁₆H₂₀O₂. The table below summarizes the anticipated mass spectral data.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₀O₂ |

| Molecular Weight | 244.33 g/mol |

| Exact Mass [M+H]⁺ | 245.1536 |

| Exact Mass [M+Na]⁺ | 267.1356 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: ¹H NMR, ¹³C NMR, and further 2D NMR experiments (e.g., COSY, HSQC) are performed at room temperature.

The proposed chemical structure and the logical relationship for spectral assignment are shown below:

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 5.80 | s | 1H | Vinylic proton (=CH) |

| ~ 4.15 | q | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |

| ~ 3.00 - 2.80 | m | 1H | Methine proton on cyclohexyl ring (C4-H) |

| ~ 2.50 - 2.20 | m | 4H | Allylic protons on cyclohexyl ring |

| ~ 1.90 - 1.50 | m | 4H | Methylene protons on cyclohexyl ring |

| ~ 1.25 | t | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | Ester carbonyl carbon (C=O) |

| ~ 158.0 | Quaternary vinylic carbon (=C) |

| ~ 145.0 | Quaternary aromatic carbon (ipso-C) |

| ~ 128.5 | Aromatic CH carbons (meta-C) |

| ~ 126.5 | Aromatic CH carbons (ortho-C) |

| ~ 126.0 | Aromatic CH carbon (para-C) |

| ~ 115.0 | Vinylic carbon (=CH) |

| ~ 60.0 | Methylene carbon of ethyl group (-OCH₂) |

| ~ 44.0 | Methine carbon on cyclohexyl ring (C4) |

| ~ 35.0 - 30.0 | Methylene carbons on cyclohexyl ring |

| ~ 14.0 | Methyl carbon of ethyl group (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the purified liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 - 3020 | C-H stretch | Aromatic C-H |

| ~ 2930 - 2850 | C-H stretch | Aliphatic C-H |

| ~ 1715 | C=O stretch | α,β-Unsaturated Ester |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~ 1250 - 1150 | C-O stretch | Ester |

Conclusion

The combination of a well-established synthetic route, such as the Horner-Wadsworth-Emmons reaction, and a suite of powerful spectroscopic techniques provides an unambiguous pathway for the synthesis and complete structure elucidation of Ethyl 2-(4-phenylcyclohexylidene)acetate. The data presented in this guide, based on analogous structures and chemical principles, serves as a robust framework for researchers in the field of organic synthesis and drug development. The conclusive identification of this compound relies on the careful execution of these experimental protocols and the rigorous interpretation of the resulting data.

In-Depth Technical Guide: Ethyl 2-(4-phenylcyclohexylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-phenylcyclohexylidene)acetate, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and a proposed synthetic route based on established olefination methodologies. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide furnishes a detailed, adaptable experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. Furthermore, it outlines the expected spectroscopic characteristics that would confirm the successful synthesis of the target molecule. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Identity and Properties

Ethyl 2-(4-phenylcyclohexylidene)acetate is an α,β-unsaturated ester. Its structure features an ethyl acetate moiety attached to a cyclohexyl ring, which is substituted with a phenyl group.

| Property | Value | Reference |

| IUPAC Name | Ethyl 2-(4-phenylcyclohexylidene)acetate | N/A |

| CAS Number | 115880-04-1 | |

| Molecular Formula | C₁₆H₂₀O₂ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1] |

| Appearance | Predicted to be an oil or low-melting solid | N/A |

| Storage Temperature | 2-8°C | [2] |

Synthesis Methodology

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate can be effectively achieved through an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This method is widely used for the stereoselective formation of alkenes and is particularly well-suited for the synthesis of α,β-unsaturated esters. The HWE reaction offers advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and easier removal of the phosphate byproduct.

The proposed synthesis involves the reaction of 4-phenylcyclohexanone with a phosphonate ylide generated from triethyl phosphonoacetate.

Proposed Synthesis Workflow

The logical workflow for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate via the Horner-Wadsworth-Emmons reaction is depicted below.

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from established procedures for similar olefination reactions. Researchers should exercise standard laboratory safety precautions.

Materials:

-

4-Phenylcyclohexanone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear or slightly hazy.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0°C.

-

Dissolve 4-phenylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration |

| Ethyl -CH₃ | Triplet | 1.2 - 1.3 | 3H |

| Cyclohexyl -CH₂ | Multiplet | 1.5 - 2.8 | 8H |

| Phenyl -CH | Multiplet | 2.5 - 2.9 | 1H |

| Ethyl -OCH₂ | Quartet | 4.1 - 4.2 | 2H |

| Vinylic =CH | Singlet | 5.6 - 5.8 | 1H |

| Phenyl Ar-H | Multiplet | 7.1 - 7.4 | 5H |

¹³C NMR Spectroscopy

| Carbon | Approx. Chemical Shift (ppm) |

| Ethyl -C H₃ | ~14 |

| Cyclohexyl -C H₂ | 30 - 45 |

| Phenyl -C H | ~45 |

| Ethyl -OC H₂ | ~60 |

| Vinylic =C H | ~115 |

| Vinylic =C | ~160 |

| Phenyl Ar-C | 126 - 129 |

| Phenyl Ar-C (ipso) | ~145 |

| Ester C =O | ~166 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (ester) | ~1715 |

| C=C (alkene) | ~1650 |

| C=C (aromatic) | ~1600, ~1495 |

| C-O (ester) | 1250 - 1150 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 244. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29).

Potential Applications and Future Research

Derivatives of cyclohexylidene acetates are of interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the phenylcyclohexyl moiety suggests that this compound could be explored for its activity in areas such as:

-

Anti-inflammatory agents: The structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into its potential to inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways.

-

Central Nervous System (CNS) active compounds: The lipophilic nature of the molecule may allow it to cross the blood-brain barrier, making it a candidate for evaluation in models of neurological disorders.

Future research should focus on the synthesis and purification of Ethyl 2-(4-phenylcyclohexylidene)acetate to obtain a pure sample for thorough spectroscopic characterization and biological evaluation. Elucidation of its pharmacological profile could open avenues for the development of new drug candidates.

Conclusion

Ethyl 2-(4-phenylcyclohexylidene)acetate is a compound of interest for synthetic and medicinal chemists. While detailed experimental data is currently sparse in the literature, this guide provides a robust, adaptable protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. The predicted spectroscopic data herein serves as a benchmark for the characterization of the synthesized product. Further investigation into the biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.

References

Ethyl 2-(4-phenylcyclohexylidene)acetate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Ethyl 2-(4-phenylcyclohexylidene)acetate. The document will focus on its chemical synthesis, as extensive searches of scientific literature and chemical databases have revealed a notable absence of information regarding its mechanism of action, biological targets, or associated signaling pathways.

Executive Summary

Ethyl 2-(4-phenylcyclohexylidene)acetate is an α,β-unsaturated ester. While the core structure, a phenylcyclohexyl group attached to an acetate moiety, is found in various biologically active molecules, this specific compound is primarily documented in the context of its chemical synthesis. To date, there is no publicly available data on its pharmacological properties or its mechanism of action in any biological system. This guide, therefore, shifts its focus to the synthetic pathways that can be employed for its preparation, providing a foundation for researchers who may wish to synthesize and investigate its potential biological activities.

Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate falls under the broader category of olefination reactions, specifically the formation of a carbon-carbon double bond. The most probable and widely employed methods for creating such α,β-unsaturated esters from a ketone are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] Both reactions involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

General Synthetic Approach

The synthesis would commence from the precursor 4-phenylcyclohexanone. This ketone would then be reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) derived from an ethyl acetate moiety.

Potential Synthetic Pathways

The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene.[1][2][4] In the context of synthesizing Ethyl 2-(4-phenylcyclohexylidene)acetate, the ylide would be generated from ethyl (triphenylphosphoranylidene)acetate.

Experimental Protocol (General Procedure):

-

Ylide Formation: A triphenylphosphonium salt, such as ethyl (triphenylphosphoranylidene)acetate, is treated with a strong base (e.g., sodium hydride, n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether to generate the phosphorus ylide.

-

Reaction with Ketone: A solution of 4-phenylcyclohexanone in the same solvent is then added to the ylide solution. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The major byproduct, triphenylphosphine oxide, is often removed via crystallization or column chromatography to yield the pure Ethyl 2-(4-phenylcyclohexylidene)acetate.

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[5][6][7][8] This often leads to higher yields and easier purification, as the phosphate byproduct is water-soluble.

Experimental Protocol (General Procedure):

-

Carbanion Formation: A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated using a base like sodium hydride, potassium tert-butoxide, or lithium hydroxide in a suitable solvent (e.g., THF, DMF).[5][6]

-

Reaction with Ketone: 4-phenylcyclohexanone is added to the solution of the phosphonate carbanion. The reaction is typically stirred at room temperature.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent. The aqueous layer containing the phosphate byproduct is separated. The organic layer is then dried and concentrated, and the resulting crude product is purified, usually by column chromatography, to give Ethyl 2-(4-phenylcyclohexylidene)acetate.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate via an olefination reaction.

Caption: General workflow for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate.

Quantitative Data

As of the date of this document, there is no quantitative data available in the public domain regarding the biological activity of Ethyl 2-(4-phenylcyclohexylidene)acetate. This includes, but is not limited to, IC50, EC50, Ki, or any other metrics of potency or efficacy.

Conclusion and Future Directions

Ethyl 2-(4-phenylcyclohexylidene)acetate remains a compound of interest primarily from a synthetic chemistry perspective. The lack of any published biological data presents a clear opportunity for investigation. Researchers in drug discovery and chemical biology are encouraged to synthesize this molecule using the established methods outlined in this guide to explore its potential pharmacological effects. Future studies could involve screening this compound against various biological targets, including enzymes, receptors, and ion channels, to elucidate any potential therapeutic applications. The well-defined structure of Ethyl 2-(4-phenylcyclohexylidene)acetate makes it a candidate for computational modeling and docking studies to predict potential biological targets, which could then be validated through in vitro and in vivo experiments.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. academic.oup.com [academic.oup.com]

- 6. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Ethyl 2-(4-phenylcyclohexylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for Ethyl 2-(4-phenylcyclohexylidene)acetate. Due to the limited availability of direct experimental data for the title compound, this document presents spectroscopic data for structurally analogous compounds, namely Ethyl cyclohexylideneacetate and Ethyl phenylacetate, to provide a reference framework for characterization. A detailed experimental protocol for the synthesis of the target molecule via the Horner-Wadsworth-Emmons reaction is also described.

Spectroscopic Data of Analogous Compounds

To aid in the characterization of Ethyl 2-(4-phenylcyclohexylidene)acetate, the following tables summarize the spectroscopic data for two structurally related compounds. These data serve as a valuable reference for predicting the spectral features of the target molecule.

Table 1: Spectroscopic Data for Ethyl cyclohexylideneacetate

| Spectroscopic Technique | Data |

| ¹H NMR | Data not readily available in the provided search results. Expected signals would include those for the ethyl group (a triplet and a quartet), the vinylic proton, and the cyclohexyl protons. |

| ¹³C NMR | Data not readily available in the provided search results. Expected signals would include those for the carbonyl carbon, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclohexyl ring. |

| IR Spectroscopy | Expected characteristic peaks would include a strong C=O stretch for the ester (around 1715-1730 cm⁻¹ for an α,β-unsaturated ester) and a C=C stretch (around 1640-1680 cm⁻¹). |

| Mass Spectrometry | Data not readily available in the provided search results. The molecular ion peak (M+) would be expected at m/z = 168.11. |

Table 2: Spectroscopic Data for Ethyl phenylacetate [1][2][3][4]

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.38-7.25 (m, 5H, Ar-H), 4.14 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.61 (s, 2H, -CH₂Ph), 1.24 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ 171.5, 134.2, 129.2, 128.5, 127.0, 60.7, 41.4, 14.1.[1] |

| IR Spectroscopy | Characteristic peaks include a strong C=O stretch around 1735 cm⁻¹ and aromatic C-H and C=C stretches. |

| Mass Spectrometry (EI) | m/z (%): 164 (M+, 35), 91 (100), 65 (15), 29 (18).[1] |

Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone, in this case, 4-phenylcyclohexanone. The HWE reaction is widely used for the stereoselective synthesis of alkenes.[5][6][7]

2.1. Materials and Methods

-

Reagents: 4-phenylcyclohexanone, triethyl phosphonoacetate, sodium hydride (NaH) or other suitable bases (e.g., lithium hydroxide, potassium carbonate, DBU), anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, and hexane.

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet, and standard glassware for workup and purification.

2.2. Experimental Procedure

-

Preparation of the Phosphonate Ylide: A dry, nitrogen-flushed round-bottom flask is charged with sodium hydride (1.1 equivalents) and anhydrous THF. The suspension is cooled in an ice bath. Triethyl phosphonoacetate (1.0 equivalent) is added dropwise via a dropping funnel. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

Olefination Reaction: The solution of the phosphonate ylide is cooled back to 0°C. A solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-(4-phenylcyclohexylidene)acetate.

2.3. Characterization

The structure of the final product would be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected data would be compared with the reference data from analogous compounds.

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of Ethyl 2-(4-phenylcyclohexylidene)acetate.

Caption: Synthetic workflow for Ethyl 2-(4-phenylcyclohexylidene)acetate.

Caption: Spectroscopic analysis workflow for structural elucidation.

References

- 1. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Ethyl phenylacetate(101-97-3) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Solubility of Ethyl 2-(4-phenylcyclohexylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 2-(4-phenylcyclohexylidene)acetate. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a detailed, generalized experimental protocol for determining its solubility in various solvents, a critical step in preclinical development and formulation studies. Additionally, key physicochemical properties are summarized, and a standardized workflow for solubility assessment is visually represented.

Introduction

Ethyl 2-(4-phenylcyclohexylidene)acetate (CAS No. 115880-04-1) is a chemical entity with potential applications in organic synthesis and as a building block for more complex molecules.[1] Understanding its solubility is fundamental for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and routes of administration. This guide provides the necessary protocols to empower researchers to determine these crucial parameters.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115880-04-1 | [2][3][4] |

| Molecular Formula | C₁₆H₂₀O₂ | [1][3][4] |

| Molecular Weight | 244.33 g/mol | [1][2][4] |

| Purity | >98% | [4] |

| InChI Key | PESXGYQEFGRNJR-SEYXRHQNSA-N | [2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Ethyl 2-(4-phenylcyclohexylidene)acetate. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of Ethyl 2-(4-phenylcyclohexylidene)acetate in a given solvent at a specific temperature.

Materials:

-

Ethyl 2-(4-phenylcyclohexylidene)acetate (purity >98%)

-

Selected solvents (e.g., water, ethanol, DMSO, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2-(4-phenylcyclohexylidene)acetate to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of Ethyl 2-(4-phenylcyclohexylidene)acetate.

-

Prepare a calibration curve using standard solutions of known concentrations of Ethyl 2-(4-phenylcyclohexylidene)acetate.

-

-

Data Analysis:

-

Calculate the solubility of Ethyl 2-(4-phenylcyclohexylidene)acetate in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(4-phenylcyclohexylidene)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(4-phenylcyclohexylidene)acetate, a versatile α,β-unsaturated ester. This document details its preparation via the Horner-Wadsworth-Emmons reaction and explores its application as a key building block in the synthesis of complex organic molecules, including spirocyclic frameworks and products of Michael additions. The protocols provided are based on established methodologies and can be adapted for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

The primary route for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 4-phenylcyclohexanone, to stereoselectively form an α,β-unsaturated ester. The HWE reaction is often preferred over the Wittig reaction for the synthesis of α,β-unsaturated esters due to the higher reactivity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is adapted from a general procedure for the synthesis of ethyl cyclohexylideneacetate and is applicable for the synthesis of the title compound.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triethyl phosphonoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

4-Phenylcyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension under a nitrogen atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.

-

Olefination Reaction: Cool the solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 2-(4-phenylcyclohexylidene)acetate.

Quantitative Data:

| Precursor | Reagent | Base | Solvent | Yield (%) |

| 4-Phenylcyclohexanone | Triethyl phosphonoacetate | NaH | THF | Not Reported (expected 60-80%) |

| Cyclohexanone | Triethyl phosphonoacetate | NaH | Benzene | 67-77% |

Reaction Workflow:

Caption: Horner-Wadsworth-Emmons synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate.

Application in the Synthesis of Spirocyclic Pyrrolidines via 1,3-Dipolar Cycloaddition

Ethyl 2-(4-phenylcyclohexylidene)acetate serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions due to its electron-deficient double bond. A prominent application is the reaction with azomethine ylides to construct spirocyclic pyrrolidine scaffolds. These spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,2'-pyrrolidine] Derivatives

This protocol is a general procedure for the one-pot, three-component 1,3-dipolar cycloaddition reaction to synthesize spirooxindole pyrrolidines, which can be adapted for Ethyl 2-(4-phenylcyclohexylidene)acetate.

Materials:

-

Ethyl 2-(4-phenylcyclohexylidene)acetate (dipolarophile)

-

Isatin or other suitable carbonyl compound

-

An amino acid (e.g., sarcosine or L-proline)

-

Methanol or other suitable solvent

-

Catalyst (if required, e.g., L-proline functionalized nanoparticles)[1]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(4-phenylcyclohexylidene)acetate (1.0 equivalent), isatin (1.0 equivalent), and the amino acid (1.1 equivalents) in the chosen solvent (e.g., methanol).

-

Reaction Conditions: Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. The in-situ generation of the azomethine ylide from the condensation of the carbonyl compound and the amino acid is followed by its cycloaddition to the dipolarophile.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired spirocyclic pyrrolidine derivative.

Quantitative Data:

Yields for 1,3-dipolar cycloaddition reactions are generally good to excellent, often with high diastereoselectivity.

| Dipolarophile | Carbonyl Source | Amino Acid | Solvent | Yield (%) | Diastereoselectivity |

| Ethyl 2-(4-phenylcyclohexylidene)acetate | Isatin | Sarcosine | Methanol | Not Reported (expected good to excellent) | Not Reported |

| Various Chalcones | Isatin | Sarcosine | Ethanol | 70-92% | High |

Signaling Pathway Diagram:

Caption: 1,3-Dipolar cycloaddition for spirocycle synthesis.

Application as a Michael Acceptor

The electron-withdrawing ester group in Ethyl 2-(4-phenylcyclohexylidene)acetate activates the double bond for conjugate addition, making it a competent Michael acceptor.[2] It can react with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a 1,4-conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.

Experimental Protocol: Michael Addition with a Soft Nucleophile

This is a general protocol for the Michael addition of a β-ketoester to an α,β-unsaturated ester.

Materials:

-

Ethyl 2-(4-phenylcyclohexylidene)acetate (Michael acceptor)

-

A soft nucleophile (e.g., diethyl malonate, a β-ketoester, or a thiol)

-

A suitable base (e.g., sodium ethoxide, DBU)

-

An appropriate solvent (e.g., ethanol, THF)

-

Dilute acid for work-up (e.g., 1 M HCl)

Procedure:

-

Generation of the Nucleophile: In a round-bottom flask, dissolve the soft nucleophile (1.1 equivalents) in the chosen solvent.

-

Add the base (catalytic or stoichiometric amount, depending on the pKa of the nucleophile) at a suitable temperature (e.g., 0 °C or room temperature). Stir for 15-30 minutes to generate the nucleophilic species.

-

Michael Addition: Add a solution of Ethyl 2-(4-phenylcyclohexylidene)acetate (1.0 equivalent) in the same solvent to the nucleophile solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction by adding dilute acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Michael additions typically proceed in good to high yields, depending on the reactivity of the Michael acceptor and the nucleophile.

| Michael Acceptor | Nucleophile | Base | Solvent | Yield (%) |

| Ethyl 2-(4-phenylcyclohexylidene)acetate | Diethyl Malonate | NaOEt | Ethanol | Not Reported (expected good to high) |

| Chalcone | Thiophenol | Et₃N | CH₂Cl₂ | >95% |

Logical Relationship Diagram:

Caption: Michael addition reaction workflow.

Conclusion

Ethyl 2-(4-phenylcyclohexylidene)acetate is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Horner-Wadsworth-Emmons reaction and its reactivity as both a dipolarophile and a Michael acceptor make it a key intermediate for the construction of complex molecules, particularly those containing spirocyclic frameworks. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel chemical entities for various scientific disciplines.

References

- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(4-phenylcyclohexylidene)acetate: A Key Intermediate in Pharmaceutical Research

Application Notes and Protocols for Researchers and Drug Development Professionals

Ethyl 2-(4-phenylcyclohexylidene)acetate is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of compounds with potential therapeutic applications. Its structural motif, featuring a phenylcyclohexyl group, serves as a scaffold for the development of targeted therapies. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent modification, and insights into the biological pathways targeted by its derivatives.

Physicochemical Properties and Data

The fundamental properties of Ethyl 2-(4-phenylcyclohexylidene)acetate are summarized below, providing essential information for its handling and use in synthesis.

| Property | Value | Reference |

| CAS Number | 115880-04-1 | [1][2] |

| Molecular Formula | C₁₆H₂₀O₂ | [3] |

| Molecular Weight | 244.33 g/mol | [3] |

| Purity | Typically ≥95% | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Storage | Room temperature | [3] |

Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

The primary route for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This method offers high yields and stereoselectivity for the desired E-alkene. The reaction involves the condensation of 4-phenylcyclohexanone with a phosphonate ylide generated from triethyl phosphonoacetate.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the synthesis of a structurally similar compound, ethyl cyclohexylideneacetate.

Materials:

-

4-Phenylcyclohexanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear.

-

Olefination: Cool the ylide solution back to 0 °C.

-

Dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 2-(4-phenylcyclohexylidene)acetate.

Expected Yield: 70-85%

Application in the Synthesis of Pharmaceutical Agents

Ethyl 2-(4-phenylcyclohexylidene)acetate serves as a precursor for the synthesis of (4-phenylcyclohexyl)acetate derivatives, which have been identified as potent inhibitors of Tyrosylprotein Sulfotransferase 2 (TPST2) with anti-tumor activity.[4][5] The key synthetic transformation is the reduction of the exocyclic double bond to yield the corresponding saturated ester, Ethyl 2-(4-phenylcyclohexyl)acetate.

Experimental Protocol: Reduction of the Exocyclic Double Bond

This protocol describes a general method for the catalytic hydrogenation of an α,β-unsaturated ester.

Materials:

-

Ethyl 2-(4-phenylcyclohexylidene)acetate

-

Palladium on carbon (Pd/C), 10%

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve Ethyl 2-(4-phenylcyclohexylidene)acetate (1.0 eq) in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 2-(4-phenylcyclohexyl)acetate. This product is often pure enough for subsequent steps, or it can be further purified by column chromatography if necessary.

Expected Yield: >95%

Role in Cancer Immunotherapy: Targeting TPST2

Derivatives of Ethyl 2-(4-phenylcyclohexyl)acetate have emerged as promising candidates for cancer immunotherapy by targeting TPST2.[4][5] TPST2 is an enzyme that catalyzes the tyrosine sulfation of proteins, a post-translational modification crucial for various cellular processes.

Signaling Pathway and Mechanism of Action

In the tumor microenvironment, TPST2 has been implicated in suppressing the anti-tumor immune response. It mediates the sulfation of the interferon-gamma (IFNγ) receptor, which can dampen the downstream signaling cascade initiated by IFNγ.[5] IFNγ is a critical cytokine for T-cell-mediated tumor cell killing. By inhibiting TPST2, the (4-phenylcyclohexyl)acetate derivatives can prevent the sulfation of the IFNγ receptor, thereby enhancing the sensitivity of tumor cells to IFNγ and promoting an anti-tumor immune response.[5]

The following diagram illustrates the synthesis workflow from the intermediate to a potential drug candidate scaffold.

The diagram below outlines the proposed mechanism of action of TPST2 inhibitors in the context of the IFNγ signaling pathway.

References

- 1. rndmate.com [rndmate.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Ethyl 2-(4-Phenylcyclohexylidene)Acetate [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2) Inhibitors with Potent Anti-Tumor Activity for Immuno-Oncology Applications - figshare - Figshare [figshare.com]

Wittig Reaction Protocol for the Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. This method is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its reliability and stereochemical control. This application note provides a detailed protocol for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate via a Wittig reaction, a compound of interest in medicinal chemistry and materials science. The protocol is based on established Wittig reaction principles, providing a robust method for researchers.

Reaction Principle

The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate is achieved through the reaction of 4-phenylcyclohexanone with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate. The ylide is typically generated in situ from the corresponding phosphonium salt, or a pre-prepared stabilized ylide can be used. The electron-withdrawing ester group on the ylide stabilizes it, and such stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 4-phenylcyclohexanone | Reagent | Sigma-Aldrich |

| Ethyl (triphenylphosphoranylidene)acetate | 98% | Combi-Blocks |

| Toluene | Anhydrous | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |

| Ethyl Bromoacetate | 98% | Sigma-Aldrich |

| Triphenylphosphine | 99% | Sigma-Aldrich |

| Hexane | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Fisher Scientific | |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Instrumentation

| Instrument | Use |

| Magnetic Stirrer with Hotplate | Reaction heating and stirring |

| Round-bottom flask with reflux condenser | Reaction vessel |

| Thin Layer Chromatography (TLC) plates | Reaction monitoring |

| Column Chromatography setup | Product purification |

| Rotary Evaporator | Solvent removal |

| NMR Spectrometer | Product characterization |

| FT-IR Spectrometer | Product characterization |

| Mass Spectrometer | Product characterization |

Experimental Protocols

This section details two common variations of the Wittig reaction for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate: a standard Wittig reaction using a pre-formed stabilized ylide and a Horner-Wadsworth-Emmons (HWE) reaction, which is a popular modification.

Protocol 1: Standard Wittig Reaction

This protocol utilizes a commercially available stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylcyclohexanone (1.74 g, 10 mmol) and ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12 mmol).

-

Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired product and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Isolation: Collect the fractions containing the product (visualized by TLC) and concentrate them using a rotary evaporator to yield Ethyl 2-(4-phenylcyclohexylidene)acetate as a colorless oil.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, which often simplifies the purification process as the phosphate byproduct is water-soluble.

Procedure:

-

Ylide Generation: In a dry 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) and wash with dry hexane to remove the mineral oil. Suspend the NaH in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add triethyl phosphonoacetate (2.69 g, 12 mmol) dropwise from the dropping funnel. Stir the mixture at room temperature for 1 hour.

-

Reaction: Dissolve 4-phenylcyclohexanone (1.74 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol 1.

Quantitative Data Summary

| Parameter | Standard Wittig Reaction (Expected) | HWE Reaction (Expected) |

| Yield | 60-80% | 70-90% |

| Reaction Time | 12-24 hours | 4-6 hours |

| Reaction Temperature | 110°C (Reflux in Toluene) | 0°C to Room Temperature |

| Purity (after chromatography) | >95% | >95% |

| Molecular Weight | 244.33 g/mol | 244.33 g/mol |

| Stereoselectivity | Predominantly (E)-isomer | Predominantly (E)-isomer |

Characterization Data (Predicted)

-

1H NMR (CDCl3, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 5.80 (s, 1H, =CH), 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.00-2.80 (m, 1H), 2.70-2.50 (m, 1H), 2.40-2.20 (m, 2H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3).

-

13C NMR (CDCl3, 100 MHz): δ 166.5 (C=O), 158.0 (C=CH), 146.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 115.0 (=CH), 59.5 (OCH2), 44.0, 39.0, 35.0, 34.0, 14.5 (CH3).

-

IR (neat, cm-1): 3025 (Ar-H), 2920, 2850 (C-H), 1715 (C=O, ester), 1645 (C=C), 1600 (Ar C=C), 1160 (C-O).

-

Mass Spec (EI): m/z (%) = 244 (M+), 199, 171, 129, 115, 91.

Visualizations

Wittig Reaction Workflow

Caption: Experimental workflow for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate.

Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely utilized olefination reaction in organic synthesis, valued for its high E-alkene selectivity and the facile removal of its water-soluble phosphate byproduct.[1][2] This protocol is adapted from the well-established Organic Syntheses procedure for the preparation of ethyl cyclohexylideneacetate and is tailored for the reaction of 4-phenylcyclohexanone with triethyl phosphonoacetate.[3] Included are the reaction scheme, tabulated reactant information, a step-by-step experimental procedure, and a logical workflow diagram.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1][4] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer.[1] Key advantages over the related Wittig reaction include the greater nucleophilicity of the phosphonate carbanion and the straightforward purification due to the water-soluble nature of the phosphate byproduct.[1][2]

This application note details the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate, a compound of interest in medicinal chemistry and materials science due to its substituted cyclohexylidene scaffold. The protocol employs the reaction of 4-phenylcyclohexanone with the carbanion generated from triethyl phosphonoacetate.

Reaction Scheme and Mechanism

The synthesis proceeds via the following reaction:

Step 1: Deprotonation Sodium hydride (NaH), a strong base, deprotonates triethyl phosphonoacetate to form the reactive phosphonate carbanion (ylide).

Step 2: Nucleophilic Attack The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylcyclohexanone.

Step 3: Oxaphosphetane Formation and Elimination The resulting intermediate cyclizes to form an unstable four-membered ring, the oxaphosphetane. This intermediate then collapses, yielding the desired alkene product, Ethyl 2-(4-phenylcyclohexylidene)acetate, and the water-soluble byproduct, diethyl phosphate.

A diagram illustrating the overall reaction workflow is provided below.

Caption: Workflow of the Horner-Wadsworth-Emmons synthesis.

Quantitative Data

Table 1: Reactant Properties and Stoichiometry

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 0.10 | 1.0 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 0.11 | 1.1 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.11 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

Table 2: Product Information

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| Ethyl 2-(4-phenylcyclohexylidene)acetate | C₁₆H₂₀O₂ | 244.33 | 24.43 |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Heating mantle and thermometer.

-

Ice bath.

-

Standard laboratory glassware for workup and purification.

-

4-Phenylcyclohexanone (17.42 g, 0.10 mol)

-

Triethyl phosphonoacetate (24.66 g, 0.11 mol)

-

Sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol)

-

Anhydrous tetrahydrofuran (THF), 200 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a dry, nitrogen-flushed three-necked flask, add sodium hydride (4.40 g, 0.11 mol of 60% dispersion).

-

Add 100 mL of anhydrous THF.

-

With stirring, add triethyl phosphonoacetate (24.66 g, 0.11 mol) dropwise from the dropping funnel at a rate that maintains the temperature between 20-30 °C. An ice bath may be required for cooling.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.

-

-

Reaction with 4-Phenylcyclohexanone:

-

Dissolve 4-phenylcyclohexanone (17.42 g, 0.10 mol) in 100 mL of anhydrous THF.

-

Add the 4-phenylcyclohexanone solution dropwise to the stirred ylide solution at a rate that maintains the temperature between 20-30 °C.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 2 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water.

-

Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Ethyl 2-(4-phenylcyclohexylidene)acetate.

-

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.

Caption: Mechanism of the HWE reaction.

Safety Precautions

-

Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle under an inert atmosphere (nitrogen or argon) and away from water.

-

Tetrahydrofuran (THF) is a flammable solvent. Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate using the Horner-Wadsworth-Emmons reaction. The methodology is robust and scalable, offering an efficient route to this and related α,β-unsaturated esters. The provided diagrams and tabulated data are intended to facilitate the straightforward implementation of this procedure in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on the robust and stereoselective Horner-Wadsworth-Emmons reaction.

Overview

The synthesis of α,β-unsaturated esters like Ethyl 2-(4-phenylcyclohexylidene)acetate is a cornerstone in the construction of complex organic molecules. Among the various olefination methods, the Horner-Wadsworth-Emmons (HWE) reaction offers a reliable and efficient strategy.[1][2][3][4] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone, in this case, 4-phenylcyclohexanone, to yield the corresponding alkene.[1][2][3] The HWE reaction is often preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies purification, and its general propensity to favor the formation of the (E)-alkene.[2][3]

Reaction Scheme:

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from established procedures for similar cyclohexylideneacetates and the general principles of the Horner-Wadsworth-Emmons reaction.[5]

2.1. Materials and Reagents

-

4-Phenylcyclohexanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

2.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Chromatography column

2.3. Procedure

-

Preparation of the Ylide:

-

To a dry three-necked flask under an inert atmosphere, add sodium hydride (1.1 equivalents, carefully washed with dry hexane to remove mineral oil).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via a dropping funnel to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy, indicating the formation of the phosphonate anion.

-

-

Olefination Reaction:

-

Dissolve 4-phenylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of 4-phenylcyclohexanone dropwise to the prepared ylide solution at room temperature.

-

After the addition, stir the reaction mixture at room temperature for 12-16 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the ketone.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure Ethyl 2-(4-phenylcyclohexylidene)acetate.

-

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. Expected yield is based on similar reactions.[5]

| Parameter | Value |

| Reactants | |

| 4-Phenylcyclohexanone | 1.0 eq |

| Triethyl phosphonoacetate | 1.1 eq |

| Sodium Hydride (60%) | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Product | |

| Product Name | Ethyl 2-(4-phenylcyclohexylidene)acetate |

| Molecular Formula | C₁₆H₂₀O₂ |

| Molecular Weight | 244.33 g/mol |

| Expected Yield | 65-80% |

| Purity (post-chromatography) | >95% |

| Characterization | |

| Appearance | Colorless to pale yellow oil |

| Analytical Techniques | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate via the Horner-Wadsworth-Emmons reaction.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.